4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one
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Overview
Description
4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a benzhydrylpiperazino group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . Another approach involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the chromen-2-one core or the piperazine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with oxidoreductase enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Uniqueness
4-[(4-benzhydrylpiperazino)methyl]-6-ethyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a benzhydrylpiperazino group with a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H30N2O2 |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-ethylchromen-2-one |
InChI |
InChI=1S/C29H30N2O2/c1-2-22-13-14-27-26(19-22)25(20-28(32)33-27)21-30-15-17-31(18-16-30)29(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-14,19-20,29H,2,15-18,21H2,1H3 |
InChI Key |
CDLNSIKQHKREPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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